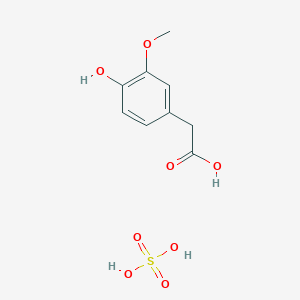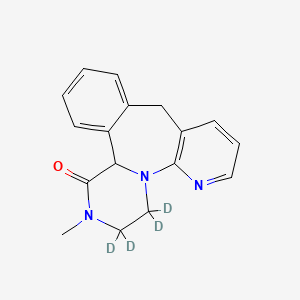
9,11-Dehydro-beta-boswellic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Dehydro-beta-boswellic acid is a pentacyclic triterpenoid compound derived from the resin of Boswellia species, such as Boswellia serrata and Boswellia carteri. This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dehydro-beta-boswellic acid typically involves the extraction of boswellic acids from the resin of Boswellia species. The resin is subjected to various chromatographic techniques to isolate the desired compound . The synthetic route may include steps such as acetylation, dehydrogenation, and demethylation to achieve the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Boswellia resin, followed by purification using high-performance liquid chromatography (HPLC) and other advanced separation techniques . The process ensures high yield and purity of the compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
9,11-Dehydro-beta-boswellic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include acetylated derivatives, oxidized ketones, and substituted analogs, each with distinct pharmacological profiles .
Scientific Research Applications
9,11-Dehydro-beta-boswellic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with enhanced properties.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and microbial infections.
Industry: Utilized in the formulation of dietary supplements and therapeutic agents
Mechanism of Action
The mechanism of action of 9,11-Dehydro-beta-boswellic acid involves the inhibition of key enzymes and signaling pathways. It targets molecular pathways such as the nuclear factor-kappa B (NF-kB) pathway, leading to reduced inflammation and apoptosis in cancer cells . The compound also modulates reactive oxygen species (ROS) formation, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- Alpha-boswellic acid
- Beta-boswellic acid
- 3-O-acetyl-11-keto-beta-boswellic acid
- 11-keto-beta-boswellic acid
Uniqueness
9,11-Dehydro-beta-boswellic acid stands out due to its unique dehydrogenated structure, which enhances its stability and bioactivity compared to other boswellic acids. Its ability to modulate multiple molecular targets makes it a versatile compound in therapeutic research .
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(3R,4R,4aR,6aS,6bR,8aR,11R,12S,12aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a-dodecahydro-1H-picene-4-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8-9,18-19,22-24,31H,10-17H2,1-7H3,(H,32,33)/t18-,19+,22-,23-,24+,26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
TWPITYZFXPKIQX-XRPAIOGXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


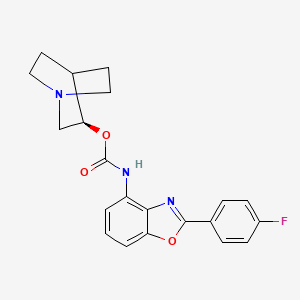
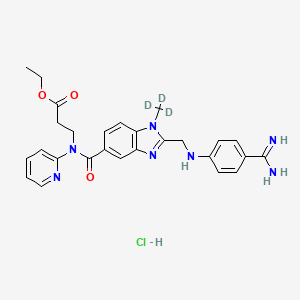
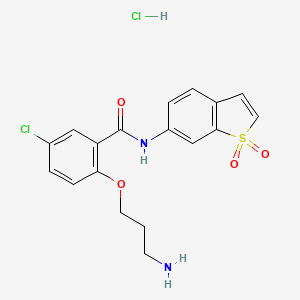
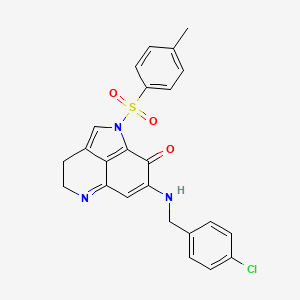
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)



![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
